molecular formula C14H20O2 B121391 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)- CAS No. 34105-76-5

3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-

Cat. No.: B121391
CAS No.: 34105-76-5
M. Wt: 220.31 g/mol
InChI Key: YYBNZCMLHZKAKV-UHFFFAOYSA-N
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Description

3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, or C6H8(CH3)2O2, is an organic compound that has been gaining attention in recent years due to its potential applications in a variety of scientific fields. This compound is a cyclic ketone with a molecular formula of C6H8(CH3)2O2 and a molecular weight of 132.17 g/mol. It is relatively stable at room temperature and has a boiling point of 218-219°C. C6H8(CH3)2O2 is a colorless, crystalline solid that has a sweet, fruity odor.

Scientific Research Applications

  • Polymorphism Studies : Kumar et al. (2004) reported on the concomitant polymorphism observed in a related compound, focusing on its flexible nature due to weak hydrogen bonding which facilitates polymorph formation. This study provides insights into the structural variations and stability of such compounds under different conditions (Kumar, Sheela, Nair, & Rath, 2004).

  • Reactivity in Chemical Synthesis : Zhao, Allen, and Tidwell (1993) investigated the preparation and reactivity of persistent and stable silyl-substituted bisketenes derived from similar compounds. Their findings contribute to understanding the chemical behavior and potential applications of these substances in synthetic chemistry (Zhao, Allen, & Tidwell, 1993).

  • Synthesis of Novel Compounds : Dietz et al. (2007) studied the reactions of cyclohexane-1,3-dione with various chemicals, leading to the formation of novel compounds with complex structures. These findings are important for the development of new materials and chemical entities (Dietz, Schwerdtfeger, Klingebiel, & Noltemeyer, 2007).

  • Stereochemical Aspects in Formation Processes : Wickham and Kitching (1983) explored the stereochemical aspects of the formation and reactions of allylic bis(trimethylsilyl)cyclohexenes. This research contributes to a deeper understanding of the molecular configurations and reaction mechanisms in organic chemistry (Wickham & Kitching, 1983).

  • Cycloaddition Reactions : Laskowski et al. (2014) investigated the cycloaddition reactions of a donor-stabilized silylene with organic 1,3-dienes and 1,2-diketones. This study is significant for its implications in the synthesis of complex organic molecules and potential applications in material science (Laskowski et al., 2014).

Properties

IUPAC Name

3,6-ditert-butylcyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBNZCMLHZKAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)C1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187702
Record name 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34105-76-5
Record name 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

ANone: 3,6-Di-tert-butyl-o-benzoquinone, also known as 3,5-cyclohexadiene-1,2-dione, 3,6-bis(1,1-dimethylethyl)-, is characterized by:

  • Spectroscopic Data: Characterized using various techniques including EPR [, , ], IR [], UV-Vis-NIR [, , ], NMR (1H, 13C, and 125Te) [], and single-crystal X-ray diffraction [, , , , ].

A: This compound readily interacts with various metals, acting as a redox-active ligand. For instance, it forms catecholate complexes with tin [] through reduction with tin amalgam. It also reacts with lanthanocenes (Sm, Eu, Yb) to yield catecholate complexes, where the lanthanide ions undergo reduction, losing Cp* ligands in the process [].

A: The reactions with lanthanocenes represent the first examples of samarium, europium, and ytterbium complexes with 3,6-di-tert-butyl-o-benzoquinone in the catecholate form [].

ANone: In metal complexes, the compound exhibits rich redox chemistry. For example:

  • It can exist as a catecholate dianion (Cat), a radical anion (SQ), or the neutral quinone (Q) form [, , ].
  • Its reduction potential is influenced by the metal and coordinating ligands. For instance, coordination with metal halides shifts the reduction potential to more positive values, enhancing its oxidizing capability [].

ANone: Yes, depending on the metal and reaction conditions, various structural arrangements are possible. Some examples include:

  • Trigonal prismatic structure: Observed in the indium tris-o-semiquinolate complex, (3,6-SQ)3In [].
  • Dimeric structures: Seen in indium(III) iodo-catecholate complex [(3,6-Cat)2In⋅2THF]InI2 [] and tin catecholate complex [Cat2Ga(Et2O)2][CatGa] [].
  • Square-planar geometry: Observed in heteroleptic Ni(II) complexes with 3,6-di-tert-butyl-o-benzoquinone catecholate and α-diimine ligands [].

A: The choice of metal significantly influences the reactivity of 3,6-di-tert-butyl-o-benzoquinone. For example, while metallic gallium forms a tris-o-semiquinolate complex with 3,6-di-tert-butyl-o-benzoquinone, the reaction doesn't proceed with the sterically hindered 4,6-di-tert-butyl-N-(2,6-diisopropylphenyl)-o-iminobenzoquinone [].

ANone: The compound serves as a building block for creating functional materials:

  • Porous polymers: Can be synthesized with 3,6-di-tert-butyl-o-benzoquinone grafted onto their surface. These materials can further react with SbPh3 to generate triphenylantimony(V) catecholate-containing polymers capable of reversibly binding molecular oxygen [].
  • Photo- and thermosensitive crystals: Cobalt complexes incorporating 3,6-di-tert-butyl-o-benzoquinone exhibit valence tautomerism, leading to reversible bending under laser irradiation or temperature changes. This property makes them promising candidates for photo- and thermo-actuators [].

ANone: The bulky tert-butyl groups in the 3,6 positions introduce significant steric hindrance, influencing the compound's reactivity and complexation behavior. This steric effect plays a crucial role in:

  • Stabilizing radical species: The bulky groups shield the radical center in the semiquinone form, contributing to its stability [].
  • Dictating coordination geometry: The steric bulk influences the spatial arrangement of ligands around the metal center in complexes [].

ANone: DFT calculations have been employed to investigate various aspects, including:

  • Electronic structure: Analyzing the energy levels and properties of molecular orbitals, providing insights into redox behavior and spectroscopic characteristics [, ].
  • Intermolecular interactions: Studying non-covalent interactions, such as Te…O, Te…N, and Te…C, in adducts of tellurium(IV) catecholate with O- and N-donors [].

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